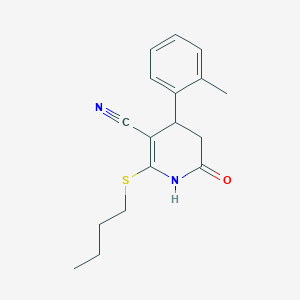![molecular formula C21H18N4O3S2 B11622114 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622114.png)
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating fusion of heterocyclic rings, combining a pyrido[1,2-a]pyrimidine core with a thiazolidine ring. Its full chemical formula is C₁₆H₁₆N₄O₃S₂ , and it has a molecular weight of 376.459 g/mol . The compound’s structure features a benzyl group, an amino group, and a thiazolidine-2,4-dione moiety.
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach includes the condensation of a thiazolidine-2,4-dione derivative with an appropriate aldehyde (such as benzaldehyde) to form the thiazolidine ring. Subsequent reactions introduce the pyrido[1,2-a]pyrimidine moiety and the hydroxyethylamine group .
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The thiazolidine ring can undergo oxidation reactions.
Reduction: Reduction of the thiazolidine carbonyl group is feasible.
Substitution: The benzyl group may participate in substitution reactions.
Thiazolidine Formation: Aldehydes, thiazolidine-2,4-dione, and acid catalysts.
Pyrido[1,2-a]pyrimidine Synthesis: Amines, aldehydes, and cyclization conditions.
Hydroxyethylamine Introduction: Ethanolamine or related reagents.
Major Products:: The primary product is the titled compound itself, with variations depending on reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Catalysis: The compound’s functional groups may serve as ligands in catalytic reactions.
Anticancer Properties: Investigations into its effects on cancer cells.
Enzyme Inhibition: Potential inhibition of specific enzymes.
Anti-inflammatory Activity: Studies on its anti-inflammatory effects.
Materials Science: Possible applications in materials synthesis.
Mecanismo De Acción
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C21H18N4O3S2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H18N4O3S2/c26-11-9-22-18-15(19(27)24-10-5-4-8-17(24)23-18)12-16-20(28)25(21(29)30-16)13-14-6-2-1-3-7-14/h1-8,10,12,22,26H,9,11,13H2/b16-12- |
Clave InChI |
OUANPOKPOUGFHW-VBKFSLOCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622042.png)
![(2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11622058.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622066.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11622069.png)
![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11622083.png)
![(2Z)-N-(4-bromophenyl)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622090.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622091.png)
![Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate](/img/structure/B11622093.png)
![2-(2-Hydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11622094.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11622100.png)
![Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11622107.png)
![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622110.png)
![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622123.png)
